
2-(4-METHOXYANILINO)-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE
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Overview
Description
2-(4-Methoxyanilino)-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide is a complex organic compound with a unique structure that includes a pyridine ring substituted with methoxy and methyl groups, as well as a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyanilino)-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyaniline with a suitable pyridine derivative under controlled conditions to introduce the anilino group. Subsequent steps involve the introduction of methoxymethyl and methyl groups, followed by the addition of a cyanide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyanilino)-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanide group to other functional groups such as amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(4-Methoxyanilino)-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(4-methoxyanilino)-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyanilino)-4-methyl-3-pyridyl cyanide
- 2-(4-Methoxyanilino)-4-(methoxymethyl)-3-pyridyl cyanide
- 2-(4-Methoxyanilino)-6-methyl-3-pyridyl cyanide
Uniqueness
Compared to similar compounds, 2-(4-methoxyanilino)-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide is unique due to the specific arrangement and combination of its functional groups. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-methoxyanilino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-8-12(10-20-2)15(9-17)16(18-11)19-13-4-6-14(21-3)7-5-13/h4-8H,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSMJUGPDIGCOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)NC2=CC=C(C=C2)OC)C#N)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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